Methyl ricinoleate
Overview
Description
Methyl ricinoleate is a clear, viscous fluid that is used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is also a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . It is derived from natural raw materials and is completely biodegradable .
Synthesis Analysis
Methyl ricinoleate is commercially obtained by the transesterification from castor oil . It has been synthesized in various studies, including one where it was produced via the environmentally friendly synthesis and photopolymerization for biomedical applications . Another study reported its production through the hydrogenation process using a Cu/Ni bimetallic catalyst .
Molecular Structure Analysis
The molecular formula of Methyl ricinoleate is C19H36O3 . Its structure has been analyzed in various studies .
Chemical Reactions Analysis
Methyl ricinoleate has been studied in various chemical reactions. For instance, the kinetics of its enzymatic hydrolysis in the presence of Candida antarctica Lipase B was analyzed . Another study investigated the product distribution arising from its pyrolysis at 550 °C .
Physical And Chemical Properties Analysis
Methyl ricinoleate has a molecular weight of 312.5 g/mol . It has a density of 0.9236 g/mL at 22 °C and a melting point of -4.5 °C . Its solubility in water is 9.87×10^-2 mg/L .
Scientific Research Applications
Pyrolysis Process and Production of Chemicals
Methyl ricinoleate has been studied for its role in the pyrolysis process. Optimal preheating and pyrolysis temperatures lead to the effective production of heptaldehyde and methyl undecenoate (Hong-bo Hu et al., 2000).
Synthesis of Ricinoleic Acid Amides
In solvent-free conditions, synthesis of (R)- and (S)-ricinoleic acid amides from methyl ricinoleate demonstrates the chemical versatility of methyl ricinoleate. This synthesis has shown significant anticancer potential (Sylwia Matysiak et al., 2017).
Transesterification with Ionic Liquids
The transesterification of castor oil and methanol using ionic liquids as catalysts to produce methyl ricinoleate is another significant application. This process has been optimized to enhance the yield of methyl ricinoleate (W. Xu et al., 2015).
Aroma Compound Production by Yeast
Methyl ricinoleate is used as a substrate for the production of γ-decalactone by fungi, specifically by the yeast Pichia guilliermondii. This application is of interest to the aromatic industry (Y. Pagot & J. Belin, 1996).
Bioconversion Metabolism
Research also focuses on the peroxisomal β-oxidation metabolism responsible for the bioconversion of methyl ricinoleate into lactones, highlighting the importance of carnitine octanoyltransferase in this process (Y. Pagot & J. Belin, 1996).
Electromyogram Studies
The electromyogram recorded from the proximal colon of cats during exposure to sodium ricinoleate provides insights into the local effects of ricinoleic acid and its derivatives on intestinal muscle activity (J. Christensen & B. Freeman, 1972).
Kinetics of Enzymatic Hydrolysis
The enzymatic hydrolysis of Methyl Ricinoleate, particularly using Candida antarctica Lipase B, offers insights into the production of ricinoleic acid, a valuable material in various industries (T. Neeharika et al., 2015).
Safety And Hazards
Methyl ricinoleate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
Future Directions
While specific future directions for Methyl ricinoleate are not mentioned in the sources, it continues to be a subject of research in various fields, including its use in the production of fine chemicals and polymer precursors , and in the production of biodiesel from Ricinus communis seed oil .
Relevant Papers
properties
IUPAC Name |
methyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDWZQXVZSXAO-ADYSOMBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029169 | |
Record name | Methyl ricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ricinoleic acid, methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6965 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 245 °C at 10 mm Hg | |
Record name | Ricinoleic acid, methyl ester | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether | |
Record name | Ricinoleic acid, methyl ester | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9236 at 22 °C/4 °C | |
Record name | Ricinoleic acid, methyl ester | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methyl ricinoleate | |
Color/Form |
Colorless liquid | |
CAS RN |
141-24-2 | |
Record name | Methyl ricinoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ricinoleic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ricinoleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl ricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl ricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL RICINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90FDR3O96Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ricinoleic acid, methyl ester | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -4.5 °C | |
Record name | Ricinoleic acid, methyl ester | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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